molecular formula C15H17ClN2OS B2534884 2-Chloro-N-(2,6-dimethylpyridin-3-yl)-N-[(2-methylthiophen-3-yl)methyl]acetamide CAS No. 2411308-47-7

2-Chloro-N-(2,6-dimethylpyridin-3-yl)-N-[(2-methylthiophen-3-yl)methyl]acetamide

Cat. No. B2534884
CAS RN: 2411308-47-7
M. Wt: 308.82
InChI Key: PIGYXLVDKCRVKX-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,6-dimethylpyridin-3-yl)-N-[(2-methylthiophen-3-yl)methyl]acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was originally developed as an antiviral drug, but its ability to induce tumor necrosis factor-alpha (TNF-α) production in tumor cells has led to its investigation as a potential anticancer agent.

Mechanism of Action

2-Chloro-N-(2,6-dimethylpyridin-3-yl)-N-[(2-methylthiophen-3-yl)methyl]acetamide induces TNF-α production in tumor cells by activating the STING (stimulator of interferon genes) pathway. STING is a cytoplasmic protein that is activated by the presence of double-stranded DNA in the cytoplasm, which is a sign of viral infection or cellular stress. Activation of STING leads to the production of type I interferons and pro-inflammatory cytokines such as TNF-α.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to inducing TNF-α production, this compound has been shown to inhibit angiogenesis, induce apoptosis (programmed cell death), and enhance the immune response to tumors. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-1 beta (IL-1β).

Advantages and Limitations for Lab Experiments

2-Chloro-N-(2,6-dimethylpyridin-3-yl)-N-[(2-methylthiophen-3-yl)methyl]acetamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and its purity can be controlled. This compound is also highly soluble in water, which makes it easy to administer to cells or animals. However, this compound has some limitations as well. It is highly reactive and can form adducts with proteins, which can affect its activity and toxicity. This compound can also induce a systemic inflammatory response, which can limit its use in animal models.

Future Directions

There are several future directions for research on 2-Chloro-N-(2,6-dimethylpyridin-3-yl)-N-[(2-methylthiophen-3-yl)methyl]acetamide. One area of interest is the development of more potent and selective STING agonists. Another area of interest is the combination of this compound with other anticancer agents, such as chemotherapy or immunotherapy. Finally, the use of this compound in combination with radiation therapy is also an area of active investigation.

Synthesis Methods

2-Chloro-N-(2,6-dimethylpyridin-3-yl)-N-[(2-methylthiophen-3-yl)methyl]acetamide can be synthesized using a multistep process starting from 2,6-dimethylpyridine. The first step involves the synthesis of 2,6-dimethylpyridin-3-ol, which is then converted to 2,6-dimethylpyridin-3-amine. The amine is then reacted with 2-methylthiophene-3-carboxaldehyde to yield the intermediate product, which is subsequently converted to this compound by reaction with chloroacetyl chloride.

Scientific Research Applications

2-Chloro-N-(2,6-dimethylpyridin-3-yl)-N-[(2-methylthiophen-3-yl)methyl]acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce TNF-α production in tumor cells, leading to tumor necrosis and inhibition of tumor growth. This compound has also been shown to have anti-angiogenic effects, inhibiting the growth of blood vessels that supply nutrients to the tumor.

properties

IUPAC Name

2-chloro-N-(2,6-dimethylpyridin-3-yl)-N-[(2-methylthiophen-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS/c1-10-4-5-14(11(2)17-10)18(15(19)8-16)9-13-6-7-20-12(13)3/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGYXLVDKCRVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)N(CC2=C(SC=C2)C)C(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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